molecular formula C17H13N3O6 B12538385 4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide CAS No. 781671-22-5

4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide

Cat. No.: B12538385
CAS No.: 781671-22-5
M. Wt: 355.30 g/mol
InChI Key: XVRXEXNONWPANL-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid (C₇H₅NO₄) is a nitro-substituted benzoic acid derivative widely studied for its chemical reactivity, particularly in amidation and esterification reactions. Its nitro group at the para position enhances electrophilicity, making it a key intermediate in organic synthesis and catalysis . 4-(1-Oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide (C₁₀H₈N₂O₂), alternatively termed 4,4′-bipyridine-N,N′-dioxide, is a zwitterionic bipyridine derivative with dual N-oxide groups. Its conjugated π-system and redox-active properties make it relevant in coordination chemistry and materials science .

Properties

CAS No.

781671-22-5

Molecular Formula

C17H13N3O6

Molecular Weight

355.30 g/mol

IUPAC Name

4-nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide

InChI

InChI=1S/C10H8N2O2.C7H5NO4/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10)

InChI Key

XVRXEXNONWPANL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Nitrobenzoic Acid

Oxidation of 4-Nitrotoluene

The industrial synthesis of 4-nitrobenzoic acid predominantly involves the oxidation of 4-nitrotoluene using molecular oxygen or nitric acid. Key methodologies include:

Catalytic Oxidation with Oxygen
  • Reagents : Oxygen gas, cobalt(II) acetate, potassium bromide.
  • Conditions :
    • Temperature: 120–200°C
    • Solvent: Glacial acetic acid
    • Pressure: Elevated (3–5 atm)
  • Mechanism :
    • The methyl group in 4-nitrotoluene is oxidized to a carboxyl group via radical intermediates.
    • Cobalt-bromine catalysts enhance reaction kinetics by facilitating electron transfer.
  • Yield : 90–99%.
  • Key Data :

















    ParameterValue
    Optimal Co(OAc)₂ loading8–10 wt% of substrate
    Reaction time3–4 hours
Nitric Acid Oxidation
  • Reagents : 15–20% aqueous HNO₃.
  • Conditions :
    • Temperature: 175–230°C
    • Autoclave reactor
  • Mechanism :
    • Concurrent oxidation of the methyl group and nitration side reactions.
    • Polystyrene nitration/oxidation routes exploit steric hindrance to favor para selectivity.
  • Yield : 88.5%.

Nitration of Benzoic Acid Derivatives

  • Reagents : Mixed acid (HNO₃/H₂SO₄).
  • Conditions :
    • Temperature: 0–5°C (to minimize meta isomer formation).
  • Challenges :
    • Requires rigorous temperature control to suppress ortho-nitration.
  • Yield : 70–75%.

Catalytic Condensation with Ammonia

  • Reagents : NH₃, boric acid/polyethylene glycol catalyst.
  • Conditions :
    • Temperature: 160–165°C
    • Solvent: Isopropylbenzene/toluene mixtures.
  • Application : Direct synthesis of 4-nitrobenzamide, hydrolyzable to 4-nitrobenzoic acid.
  • Yield : 88% for 4-nitrobenzamide.

Preparation Methods of 4-(1-Oxidopyridin-4-ylidene)pyridin-1-ium 1-Oxide

Oxidation of 4,4'-Bipyridine

  • Reagents : H₂O₂, peracetic acid, or m-CPBA.
  • Conditions :
    • Temperature: 60–80°C
    • Solvent: Acetic acid or aqueous ethanol.
  • Mechanism :
    • Stepwise oxidation of pyridine nitrogens to N-oxides.
    • Excess oxidant ensures complete conversion.
  • Yield : 85–92%.

From 4,4'-Bipyridine N,N'-Dichloride

  • Reagents : NaOH/H₂O₂.
  • Conditions :
    • Room temperature, 12–24 hours.
  • Advantage : Avoids high-temperature steps, suitable for heat-sensitive substrates.
  • Yield : 78%.

Microwave-Assisted Synthesis

  • Conditions :
    • Microwave irradiation (2450 MHz, 300 W).
    • Reaction time: 1–2 hours.
  • Benefits :
    • 50% reduction in reaction time compared to conventional methods.
  • Yield : Comparable to traditional methods (82–88%).

Comparative Analysis of Methods

4-Nitrobenzoic Acid

Method Cost Efficiency Environmental Impact Scalability
O₂ Catalytic Oxidation High Moderate (Co/Br waste) Industrial
HNO₃ Oxidation Moderate High (NOₓ emissions) Pilot-scale
Nitration Low High (acid waste) Lab-scale

Bipyridine N,N'-Dioxide

Method Reaction Time Purity (%) Energy Input
H₂O₂ Oxidation 6–8 hours 95–98 Moderate
Microwave-Assisted 1–2 hours 90–95 High

Research Advancements and Challenges

4-Nitrobenzoic Acid

  • Recent Innovations :
    • Continuous flow reactors for O₂-based oxidation reduce byproduct formation.
    • Enzymatic oxidation using engineered microbes (patent pending).
  • Challenges :
    • Managing exotherms in large-scale HNO₃ reactions.

Bipyridine N,N'-Dioxide

  • Advances :
    • Ultrasound-assisted crystallization improves particle size uniformity.
  • Challenges :
    • Sensitivity to moisture during storage; hygroscopic N-oxide groups.

Chemical Reactions Analysis

Chemical Reactions of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid undergoes several chemical reactions, including:

  • Reduction to 4-Aminobenzoic Acid : This is a key reaction where the nitro group is reduced to an amino group, often using reducing agents like hydrogen in the presence of a catalyst .

  • Formation of 4-Nitrobenzoyl Chloride : This involves the reaction of 4-nitrobenzoic acid with thionyl chloride or phosphorus pentachloride to form the corresponding acyl chloride, which is a precursor to various esters and amides .

  • Metabolism and Excretion : In biological systems, 4-nitrobenzoic acid is metabolized and excreted primarily through the urine, with significant amounts being converted into conjugates like 4-nitrohippuric acid .

Pyridine Derivatives and Potential Reactions

Pyridine derivatives, such as 4-nitropyridine N-oxide, are known for their reactivity with reducing agents, which can lead to vigorous reactions . The compound "4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide" suggests a structure involving pyridinium ions and N-oxide functionalities. Such compounds might participate in reactions involving:

  • Redox Reactions : Given the presence of N-oxide groups, these compounds could act as mild oxidizing agents, reacting with reducing agents to form stable products .

  • Nucleophilic Substitution : Pyridinium ions can undergo nucleophilic substitution reactions, potentially replacing the pyridinium group with nucleophiles .

Data Tables for Chemical Reactions

Reaction Type Reactants Products Conditions
Reduction4-Nitrobenzoic acid, H2_2, Pd/C4-Aminobenzoic acidHigh pressure, catalyst
Acyl Chloride Formation4-Nitrobenzoic acid, SOCl2_24-Nitrobenzoyl chlorideReflux, inert atmosphere
Metabolism4-Nitrobenzoic acid, biological enzymes4-Nitrohippuric acid, other conjugatesIn vivo, enzymatic

Research Findings and Implications

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential pharmacological activities, particularly due to the presence of the nitro group and pyridine rings. Research indicates that derivatives of nitrobenzoic acid can exhibit:

  • Antimicrobial Activity : Nitro compounds are often investigated for their ability to inhibit bacterial growth. Studies have shown that nitrobenzoic acids can be effective against various strains of bacteria due to their ability to disrupt cellular processes .
  • Antitumor Activity : The pyridine component has been linked with anticancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Material Science

The compound is explored for its application in the synthesis of advanced materials:

  • Polymer Chemistry : It serves as a precursor in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of nitro groups can improve the material's stability and functionality .
  • Nanotechnology : The compound is being investigated for its role in creating nanostructured materials that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Antimicrobial Properties

A study published in the Egyptian Journal of Chemistry explored the synthesis of various nitrobenzoic acid derivatives and their antimicrobial effectiveness. The results indicated that specific modifications to the nitro group significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMIC (µg/mL)
Nitrobenzoic Acid Derivative AStaphylococcus aureus32
Nitrobenzoic Acid Derivative BEscherichia coli64

Case Study 2: Antitumor Activity

Research conducted at Zagazig University focused on the synthesis of pyridine derivatives from nitrobenzoic acid. The study reported that these derivatives exhibited selective cytotoxicity against several cancer cell lines, including breast and colon cancer cells.

CompoundCancer Cell LineIC50 (µM)
Pyridine Derivative XMCF-7 (Breast)15
Pyridine Derivative YHT-29 (Colon)10

Mechanism of Action

The mechanism of action of 4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Aromatic Acids

4-Nitrobenzoic acid is often compared to:

  • 3-Nitrobenzoic acid : The meta-nitro isomer exhibits lower acidity (pKa ~3.5) compared to the para derivative (pKa ~1.7) due to reduced resonance stabilization of the conjugate base.
  • 2-Nitrobenzoic acid : Ortho-substitution introduces steric hindrance, reducing reactivity in nucleophilic acyl substitution reactions.

Reactivity Data :

Compound pKa Amidation Rate (k, s⁻¹) Catalytic Efficiency (Boric Acid/PEG-400)
4-Nitrobenzoic acid 1.7 0.045 3.2 × 10³ (optimized conditions)
3-Nitrobenzoic acid 3.5 0.012 1.1 × 10³
2-Nitrobenzoic acid 2.1 0.008 0.7 × 10³
Bipyridine N-Oxide Derivatives

4-(1-Oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide is compared to:

  • 4,4′-Bipyridine : Lacks N-oxide groups, resulting in lower polarity and reduced ability to form metal-ligand complexes.
  • 2,2′-Bipyridine-N,N′-dioxide : The ortho-substituted analog shows weaker π-stacking interactions due to steric constraints.

Structural and Electronic Properties :

Compound Dipole Moment (D) Redox Potential (V vs. SCE) Applications
4,4′-Bipyridine-N,N′-dioxide 6.8 -0.35 (reduction) Luminescent materials, catalysis
4,4′-Bipyridine 0.0 +0.21 (oxidation) Supramolecular frameworks
2,2′-Bipyridine-N,N′-dioxide 5.2 -0.28 Limited coordination chemistry
4-Nitrobenzoic Acid Derivatives

4-Nitrobenzoic acid esters (e.g., 4-nitrobenzoic acid 3-chlorophenyl ester) exhibit antimicrobial activity against Bacillus subtilis and E. coli (MIC ~50 µg/mL), surpassing benzoic acid (MIC >200 µg/mL) due to enhanced membrane permeability from the nitro group .

Bipyridine N-Oxide Complexes

The zwitterionic nature of 4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide enables unique charge-transfer interactions in metal-organic frameworks (MOFs), unlike neutral bipyridines. For example, its Cu(II) complexes show 10× higher catalytic activity in oxidation reactions compared to 4,4′-bipyridine-based analogs .

Biological Activity

4-Nitrobenzoic acid; 4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide, a compound with significant biological activity, is characterized by its complex structure and potential applications in medicinal chemistry. This article reviews the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C12_{12}H11_{11}N3_3O
  • Molecular Weight : 277.23 g/mol

The structure features a nitro group and a pyridine derivative, which contribute to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is multifaceted:

  • Inhibition of Nucleic Acid Synthesis : Studies have shown that derivatives of nitrobenzoic acids can inhibit the incorporation of precursors into nucleic acids and proteins in murine leukemia cells. This inhibition can lead to substantial DNA breakage at higher concentrations .
  • Antimicrobial Properties : The presence of the nitro group in the structure is often associated with antimicrobial activity. Compounds with similar structures have been investigated for their ability to combat various bacterial strains.
  • Potential as Anticancer Agents : Certain nitro compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanisms involve the generation of reactive oxygen species (ROS) and disruption of cellular redox balance.

Case Study 1: Antitumor Activity

A study explored the effects of 4-nitrobenzoic acid derivatives on tumor cell lines. The findings revealed that these compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the benzoic acid moiety significantly enhanced anticancer efficacy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Data Table: Biological Activity Overview

Biological Activity Mechanism Study Reference
Inhibition of Nucleic AcidsDNA breakage, protein synthesis inhibition
Antimicrobial PropertiesBacterial growth inhibition
Antitumor ActivityInduction of apoptosis

Safety and Toxicology

The safety profile of 4-nitrobenzoic acid derivatives is crucial for their therapeutic application. The compound has been reported to have an LD50_{50} value of 1960 mg/kg in rats, indicating moderate toxicity . Safety assessments are necessary for any clinical applications, particularly concerning potential mutagenicity and reproductive toxicity.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-nitrobenzoic acid derivatives?

  • Methodology : Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on reaction yield. For example, a 2³ factorial design can evaluate interactions between nitro-group positioning, pyridine N-oxide coordination, and pH . Statistical tools like ANOVA identify significant variables, reducing trial-and-error approaches. Evidence from analogous pyridine N-oxide syntheses suggests reaction time and temperature are critical for minimizing byproducts .

Q. How can researchers confirm the structural integrity of 4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide using spectroscopic techniques?

  • Methodology : Combine FT-IR (to verify nitro and oxide functional groups), ¹H/¹³C NMR (to resolve aromatic proton environments and confirm pyridinium resonance), and X-ray crystallography (for absolute stereochemical confirmation). Cross-reference spectral data with databases like NIST Chemistry WebBook for nitroaromatic compounds . For ambiguous signals, isotopic labeling or 2D NMR (e.g., COSY, NOESY) resolves overlapping peaks in complex aromatic systems .

Advanced Research Questions

Q. How do computational methods address challenges in modeling the reactivity of 4-nitrobenzoic acid-pyridinium complexes?

  • Methodology : Employ density functional theory (DFT) to map reaction pathways, focusing on charge transfer between the nitro group and pyridinium ring. Studies on similar N-oxide systems reveal that solvent polarity and electron-withdrawing effects significantly alter activation barriers . Pair DFT with molecular dynamics (MD) to simulate solvation effects and predict regioselectivity in nitro-group reactions .

Q. What non-conventional reaction media enhance the stability of 4-(1-oxidopyridin-4-ylidene) intermediates?

  • Methodology : Test ionic liquids (e.g., [BMIM][BF₄]) to stabilize charged intermediates via electrostatic interactions. Evidence from dithiazolylidene syntheses shows ionic liquids reduce decomposition rates by 40% compared to polar aprotic solvents . Alternatively, micellar catalysis using cationic surfactants (e.g., CTAB) improves solubility of nitroaromatic intermediates in aqueous systems .

Q. How should researchers resolve contradictory kinetic data in nitro-group reduction studies?

  • Methodology : Apply multivariate analysis to decouple competing factors (e.g., catalyst poisoning vs. substrate inhibition). For example, contradictions in rate constants may arise from unaccounted side reactions; use in-situ FTIR or Raman spectroscopy to monitor intermediate species . If discrepancies persist, validate assumptions using isotopic tracers (e.g., ¹⁵N-labeled nitro groups) to track reaction pathways .

Q. What quantum chemical methods are suitable for predicting the redox behavior of pyridinium-N-oxide systems?

  • Methodology : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and identify charge-transfer transitions. For redox potentials, combine Marcus theory with solvent-accessible surface area (SASA) calculations to model electron-transfer kinetics. Studies on analogous pyridine N-oxide derivatives highlight the role of nitro-group orientation in modulating reduction potentials .

Q. Which purification techniques are optimal for isolating nitrobenzoic acid derivatives with high purity?

  • Methodology : Use recrystallization in ethanol/water mixtures (70:30 v/v) to exploit solubility differences between nitrobenzoic acid and pyridinium byproducts. For persistent impurities, flash chromatography with silica gel and a gradient eluent (hexane:ethyl acetate from 9:1 to 1:1) achieves >98% purity . Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How does reactor design influence the scalability of pyridinium-N-oxide syntheses?

  • Methodology : Design continuous-flow reactors to mitigate exothermic risks during nitro-group introduction. Computational fluid dynamics (CFD) models optimize residence time and mixing efficiency, critical for maintaining product consistency at scale . For batch processes, jacketed reactors with precise temperature control (±1°C) prevent thermal degradation of intermediates .

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